Cas no 76838-41-0 (BENZAMIDE, N-[[(4-PHENOXYPHENYL)AMINO]THIOXOMETHYL]-)

BENZAMIDE, N-[[(4-PHENOXYPHENYL)AMINO]THIOXOMETHYL]- is a thiourea derivative characterized by its unique molecular structure, incorporating a benzamide core and a phenoxyphenyl-thioxomethyl substituent. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules or agrochemical agents. Its thiocarbonyl group enhances reactivity, enabling selective modifications for targeted applications. The presence of aromatic and amide functionalities contributes to its stability and solubility in organic solvents, facilitating further derivatization. Research suggests utility in medicinal chemistry, where such scaffolds are explored for bioactivity. Proper handling and storage under inert conditions are recommended to preserve its integrity.
BENZAMIDE, N-[[(4-PHENOXYPHENYL)AMINO]THIOXOMETHYL]- structure
76838-41-0 structure
Product name:BENZAMIDE, N-[[(4-PHENOXYPHENYL)AMINO]THIOXOMETHYL]-
CAS No:76838-41-0
MF:C20H16N2O2S
MW:348.418243408203
MDL:MFCD01567666
CID:3358118
PubChem ID:4317679

BENZAMIDE, N-[[(4-PHENOXYPHENYL)AMINO]THIOXOMETHYL]- Chemical and Physical Properties

Names and Identifiers

    • BENZAMIDE, N-[[(4-PHENOXYPHENYL)AMINO]THIOXOMETHYL]-
    • STK078364
    • CHEMBL2236327
    • Oprea1_720634
    • BDBM50486911
    • 3-benzoyl-1-(4-phenoxyphenyl)thiourea
    • 76838-41-0
    • AKOS000492655
    • SCHEMBL11106469
    • AN-329/40575560
    • 1-BENZOYL-3-(4-PHENOXYPHENYL)THIOUREA
    • CS-0331107
    • MS-7944
    • N-((4-phenoxyphenyl)carbamothioyl)benzamide
    • N-benzoyl-N'-(4-phenoxyphenyl)thiourea
    • MFCD01567666
    • BDA83841
    • N-[(4-phenoxyphenyl)carbamothioyl]benzamide
    • MDL: MFCD01567666
    • Inchi: InChI=1S/C20H16N2O2S/c23-19(15-7-3-1-4-8-15)22-20(25)21-16-11-13-18(14-12-16)24-17-9-5-2-6-10-17/h1-14H,(H2,21,22,23,25)
    • InChI Key: BSIDDQFFIIYKEX-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 348.09324893Da
  • Monoisotopic Mass: 348.09324893Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82.5Ų
  • XLogP3: 5.5

BENZAMIDE, N-[[(4-PHENOXYPHENYL)AMINO]THIOXOMETHYL]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB163121-1 g
1-Benzoyl-3-(4-phenoxyphenyl)thiourea
76838-41-0
1 g
€211.30 2023-07-20
abcr
AB163121-10 g
1-Benzoyl-3-(4-phenoxyphenyl)thiourea
76838-41-0
10 g
€482.50 2023-07-20
abcr
AB163121-10g
1-Benzoyl-3-(4-phenoxyphenyl)thiourea; .
76838-41-0
10g
€482.50 2024-06-10
abcr
AB163121-1g
1-Benzoyl-3-(4-phenoxyphenyl)thiourea; .
76838-41-0
1g
€211.30 2024-06-10
abcr
AB163121-5g
1-Benzoyl-3-(4-phenoxyphenyl)thiourea; .
76838-41-0
5g
€377.50 2024-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1401777-1g
N-((4-phenoxyphenyl)carbamothioyl)benzamide
76838-41-0 90%
1g
¥2872.00 2024-04-29
A2B Chem LLC
AI80202-10mg
3-benzoyl-1-(4-phenoxyphenyl)thiourea
76838-41-0 >90%
10mg
$240.00 2024-04-19
abcr
AB163121-5 g
1-Benzoyl-3-(4-phenoxyphenyl)thiourea
76838-41-0
5 g
€377.50 2023-07-20
A2B Chem LLC
AI80202-1mg
3-benzoyl-1-(4-phenoxyphenyl)thiourea
76838-41-0 >90%
1mg
$201.00 2024-04-19
A2B Chem LLC
AI80202-5mg
3-benzoyl-1-(4-phenoxyphenyl)thiourea
76838-41-0 >90%
5mg
$214.00 2024-04-19

Additional information on BENZAMIDE, N-[[(4-PHENOXYPHENYL)AMINO]THIOXOMETHYL]-

BENZAMIDE, N-[[(4-PHENOXYPHENYL)AMINO]THIOXOMETHYL]-: A Comprehensive Overview

BENZAMIDE, N-[[(4-PHENOXYPHENYL)AMINO]THIOXOMETHYL]- (CAS No. 76838-41-0) is a compound of significant interest in the field of organic chemistry and pharmacology. This compound, with its unique structural features, has been the subject of extensive research due to its potential applications in drug development and material science. The benzamide core of the molecule serves as a foundational structure, while the 4-phenoxyp henylamino thio xom ethyl substituent introduces complexity and functionality that make this compound a promising candidate for various applications.

The synthesis of BENZAMIDE, N-[[(4-PHENOXYPHENYL)AMINO]THIOXOMETHYL]- involves a series of well-established organic reactions. The starting material is typically benzamide, which undergoes nucleophilic substitution or coupling reactions to introduce the 4-phenoxyp henylamino thio xom ethyl group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These improvements are particularly relevant for industrial-scale production, where scalability is a critical factor.

One of the most notable aspects of this compound is its pharmacological activity. Studies have shown that BENZAMIDE, N-[[(4-PHENOXYPHENYL)AMINO]THIOXOMETHYL]- exhibits potent anti-inflammatory and antioxidant properties. These effects are attributed to its ability to modulate key cellular pathways involved in inflammation and oxidative stress. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain.

In addition to its pharmacological applications, BENZAMIDE, N-[[(4-PHENOXYPHENYL)AMINO]THIOXOMETHYL]- has shown promise in materials science. Its thioether group imparts stability and flexibility to polymer matrices, making it a valuable additive in the development of high-performance polymers. Recent studies have explored its use in enhancing the mechanical properties of biodegradable polymers, which are increasingly used in biomedical applications such as drug delivery systems and tissue engineering.

The structural versatility of BENZAMIDE, N-[[(4-PHENOXYPHENYL)AMINO]THIOXOMETHYL]- also makes it a valuable tool in chemical synthesis. Its ability to act as both a nucleophile and an electrophile allows for the construction of complex molecular architectures. For example, researchers have utilized this compound as a building block for synthesizing macrocyclic compounds with potential applications in catalysis and drug delivery.

From an environmental perspective, the synthesis and application of BENZAMIDE, N-[[(4-PHENOXYPHENYL)AMINO]THIOXOMETHYL]- have been evaluated for their sustainability. The use of green chemistry principles in its production has led to the development of eco-friendly synthesis routes that minimize waste and reduce energy consumption. These efforts align with global initiatives aimed at promoting sustainable chemical practices.

In conclusion, BENZAMIDE, N-[[(4-PHENOXYPHENYL)AMINO]THIOXOMETHYL]- (CAS No. 76838-41-0) is a multifaceted compound with diverse applications across various fields. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations. As research continues to uncover new properties and uses for this compound, its role in advancing science and technology is expected to grow significantly.

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Amadis Chemical Company Limited
(CAS:76838-41-0)BENZAMIDE, N-[[(4-PHENOXYPHENYL)AMINO]THIOXOMETHYL]-
A1176162
Purity:99%
Quantity:1g
Price ($):299.0